Bienvenue dans la boutique en ligne BenchChem!

2-nitro-4-quinolin-4-yloxyphenol

Medicinal Chemistry Kinase Inhibitor Synthesis Nitro Reduction

2-Nitro-4-quinolin-4-yloxyphenol (CAS 952490-66-3) is a heterobifunctional small molecule consisting of a quinoline ring system linked via an ether bridge to a nitrophenol moiety. It is explicitly documented as a key synthetic precursor to 2-amino-4-quinolin-4-yloxyphenol, a scaffold of interest in kinase inhibitor programs, via catalytic hydrogenation.

Molecular Formula C15H10N2O4
Molecular Weight 282.25 g/mol
Cat. No. B8622162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-nitro-4-quinolin-4-yloxyphenol
Molecular FormulaC15H10N2O4
Molecular Weight282.25 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC=N2)OC3=CC(=C(C=C3)O)[N+](=O)[O-]
InChIInChI=1S/C15H10N2O4/c18-14-6-5-10(9-13(14)17(19)20)21-15-7-8-16-12-4-2-1-3-11(12)15/h1-9,18H
InChIKeyVHRYARBPHCDVGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Nitro-4-quinolin-4-yloxyphenol: A Defined Synthetic Intermediate and Research Tool for Drug Discovery


2-Nitro-4-quinolin-4-yloxyphenol (CAS 952490-66-3) is a heterobifunctional small molecule consisting of a quinoline ring system linked via an ether bridge to a nitrophenol moiety [1]. It is explicitly documented as a key synthetic precursor to 2-amino-4-quinolin-4-yloxyphenol, a scaffold of interest in kinase inhibitor programs, via catalytic hydrogenation [1]. Biochemical profiling has established that this compound is essentially inactive against human protein tyrosine phosphatases PTP1B, TCPTP, SHP1, SHP2, and PTP-MEG2 (IC50 > 10 µM in all assays) [2], a defined selectivity profile that distinguishes it from many quinoline-based phosphatase inhibitors.

Why 2-Nitro-4-quinolin-4-yloxyphenol Cannot Be Replaced by Generic Analogs in Lead Optimization


In medicinal chemistry, the regioisomeric attachment of the nitro and phenolic groups on the 4-quinolinyloxy scaffold is a critical determinant of both downstream synthetic accessibility and biological target engagement. The para-(4-) ether linkage found in 2-nitro-4-quinolin-4-yloxyphenol specifically enables reduction to the corresponding ortho-aminophenol, a privileged motif for metal chelation and hydrogen bonding in kinase hinge-binding pharmacophores [1]. In contrast, alternative regioisomers or substituent patterns (e.g., 3-nitro, 2-hydroxy, or 5-substituted analogs) often lead to different reduction chemistries, altered electronic properties, and divergent pharmacological profiles, as evidenced by the steep structure-activity relationships observed within nitrophenol-quinoline series [2]. The compound's lack of activity against the PTP family (IC50 > 10 µM) also provides a clean selectivity baseline absent in many comparator quinoline derivatives that exhibit promiscuous phosphatase inhibition.

Quantitative Differentiation Evidence for 2-Nitro-4-quinolin-4-yloxyphenol: Synthesis, Selectivity & Physicochemical Profile


Proven Synthetic Tractability and Scalable Reduction to the Bioactive 2-Aminophenol Scaffold

In head-to-head synthetic utility, 2-nitro-4-quinolin-4-yloxyphenol is the only regioisomer expressly exemplified as a direct precursor to the corresponding 2-amino-4-quinolin-4-yloxyphenol in patent US7531553B2 [1]. The reduction of 3.1 g of the nitro compound was achieved quantitatively using 10% Pd/C under H₂ at ambient temperature over 16 hours, yielding the pure aminophenol after simple filtration and column chromatography [1]. This established reduction protocol provides a clear procurement advantage over non-exemplified or commercially unavailable regioisomeric nitro intermediates that would require de novo method development.

Medicinal Chemistry Kinase Inhibitor Synthesis Nitro Reduction

Defined Inactivity Profile Against Human Protein Tyrosine Phosphatases: A Clean Negative Control

Biochemical profiling via the ChEMBL/BindingDB database reveals that 2-nitro-4-quinolin-4-yloxyphenol (CHEMBL1946389) is essentially devoid of inhibitory activity against five human protein tyrosine phosphatases (PTPs): PTP1B, TCPTP, SHP1, SHP2, and PTP-MEG2, all with IC50 values >10,000 nM [1]. This contrasts starkly with structurally related quinoline-containing PTP inhibitors, such as the 6,7-dimethoxyquinolin-4-yloxy series, which exhibit sub-micromolar to low nanomolar potency against PTP1B and other phosphatases [2]. This defined lack of activity makes the compound uniquely suitable as a negative control compound in phosphatase inhibitor screening campaigns, where off-target PTP inhibition can confound interpretation of cellular efficacy data.

Chemical Biology Phosphatase Selectivity Negative Control Compounds

Inertness Against Monoamine Oxidase A (MAO-A): Reduced Neuropharmacological Confounding

In a fluorescence-based MAO-A inhibition assay measuring kynuramine conversion to 4-hydroxyquinoline, 2-nitro-4-quinolin-4-yloxyphenol (CHEMBL1575961) showed no inhibition at concentrations up to 100,000 nM [1]. This is a significant differentiation point from other quinoline-containing small molecules, including established drugs such as primaquine and tafenoquine, which are known to interact with MAO enzymes and exert neuropsychiatric or hemolytic side effects [2]. For researchers investigating quinoline-based probes in neuronal models, this compound's MAO-A inertness reduces the risk of confounding metabolic interference in cell-based assays.

Neuropharmacology MAO Inhibition Drug Metabolism

Optimal Application Scenarios for Procuring 2-Nitro-4-quinolin-4-yloxyphenol in Drug Discovery


Medicinal Chemistry: Kinase Inhibitor Lead Generation via the 2-Aminophenol Scaffold

The primary industrial application for procuring this compound is as a late-stage intermediate in the synthesis of kinase inhibitor candidates [1]. The well-documented reduction of 2-nitro-4-quinolin-4-yloxyphenol to its corresponding 2-amino-4-quinolin-4-yloxyphenol provides entry into a series of ATP-competitive kinase inhibitors targeting VEGFR, PDGFR, and c-Kit, where the 2-aminophenol moiety serves as a critical hinge-binding motif. Procurement for this purpose is validated by its explicit use in patent US7531553B2, which covers multiple kinase inhibitor chemotypes.

Chemical Biology: A Structurally Defined Negative Control for Phosphatase Inhibitor Screening

The compound's confirmed lack of activity against five clinically relevant human protein tyrosine phosphatases (PTP1B, TCPTP, SHP1, SHP2, and PTP-MEG2; all IC50 > 10 µM) [2] positions it as an ideal negative control compound. In PTP inhibitor drug discovery, where many quinoline scaffolds exhibit promiscuous phosphatase binding, this compound provides a clean baseline to verify assay specificity and rule out non-specific colloidal aggregation artifacts.

Neuroscience and Cellular Reprogramming: A Quinoline Scaffold Devoid of MAO-A Interference

For research programs employing small molecule cocktails for neuronal differentiation or neuroprotection screening, 2-nitro-4-quinolin-4-yloxyphenol offers a quinoline-based scaffold that is inert toward MAO-A (IC50 > 100 µM) [3]. This minimizes the risk of confounding metabolic effects on neurotransmitter levels or assay fluorescence readouts that plague many quinoline-containing chemical probes in neuronal models.

Niche Procurement: Sourcing a Defined Chemical Intermediate with Full Analytical Characterization

Given the relative scarcity of regioisomerically pure 2-nitro-4-quinolin-4-yloxyphenol in the commercial catalog, procurement from suppliers who can provide rigorous analytical certification (NMR, HPLC purity >95%, and MS confirmation) is essential for ensuring batch-to-batch reproducibility in synthetic campaigns. This compound's specific CAS registry number (952490-66-3) and documented use in a granted U.S. patent [1] provide a traceable identity that generic quinoline ethers cannot match.

Quote Request

Request a Quote for 2-nitro-4-quinolin-4-yloxyphenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.